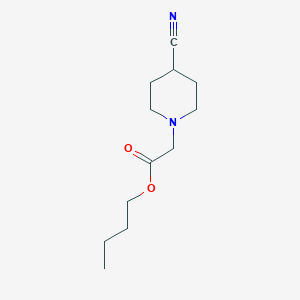

Butyl 2-(4-cyanopiperidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-(4-cyanopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-2-3-8-16-12(15)10-14-6-4-11(9-13)5-7-14/h11H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRSJYPMBDRMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of Butyl 2 4 Cyanopiperidin 1 Yl Acetate

Functional Group Interconversions on the 4-Cyanopiperidine (B19701) Unit

The 4-cyanopiperidine core of the molecule offers multiple avenues for chemical modification, primarily centered around the nitrile group and the piperidine (B6355638) ring itself.

Nitrile Group Reductions and Subsequent Functionalization

The nitrile group serves as a versatile handle for the introduction of various functionalities, most notably through its reduction to a primary amine. This transformation unlocks a plethora of subsequent derivatization possibilities.

The reduction of the nitrile to a 4-(aminomethyl)piperidine (B1205859) derivative is a key transformation. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of yield, selectivity, and reaction conditions. Common methods include catalytic hydrogenation using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), often under a hydrogen atmosphere. Chemical reducing agents like Lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are also effective.

| Reagent/Catalyst | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂, Raney Ni | MeOH or EtOH, NH₃, elevated T and P | Primary amine | Ammonia is often added to suppress the formation of secondary and tertiary amines. |

| H₂, Pd/C | MeOH, rt, H₂ atmosphere | Primary amine | Milder conditions compared to Raney Ni. |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary amine | Potent reducing agent, but less selective for other functional groups. |

| NaBH₄/CoCl₂ | MeOH, rt | Primary amine | A milder alternative to LiAlH₄. |

Once the primary amine is formed, it can be further functionalized through a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These subsequent functionalizations allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

Modifications and Substitutions on the Piperidine Ring System

The piperidine ring itself can be a target for modification, although this often requires more complex synthetic strategies. The nitrogen atom of the piperidine ring is already substituted, limiting direct N-alkylation or N-acylation reactions without prior cleavage of the acetate (B1210297) group. However, modifications to the carbon framework of the ring are possible.

Strategies for piperidine ring modification often involve multi-step sequences. For instance, the synthesis of piperidines with substituents at various positions can be achieved through methods like the hydrogenation of substituted pyridines. libretexts.org The introduction of substituents can also be accomplished via regio- and stereoselective alkylation of piperidine precursors. libretexts.org

| Strategy | Description | Potential Outcome |

|---|---|---|

| Hydrogenation of Substituted Pyridines | Catalytic hydrogenation of a pre-functionalized pyridine (B92270) ring leads to a substituted piperidine. libretexts.org | Introduction of substituents at various positions on the piperidine ring. |

| Cyclization Reactions | Intramolecular cyclization of acyclic precursors can be designed to form substituted piperidines. libretexts.org | Control over the stereochemistry of the substituents. |

| [4+2] Cycloadditions | Diels-Alder type reactions can be employed to construct the piperidine ring with desired substitutions. | Formation of highly functionalized piperidine systems. |

Reactions Involving the Butyl Acetate Ester Linkage

The butyl acetate ester group provides another reactive site for derivatization, allowing for modifications of the ester functionality itself or the butyl chain.

Selective Hydrolysis and Transesterification Reactions

The ester linkage can be cleaved through hydrolysis or transformed into a different ester via transesterification.

Hydrolysis of the butyl ester to the corresponding carboxylic acid, 2-(4-cyanopiperidin-1-yl)acetic acid, can be achieved under either acidic or basic conditions. libretexts.orgntnu.no

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water. libretexts.orgntnu.no

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that goes to completion, usually performed by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgntnu.no The product is the carboxylate salt, which can be neutralized to obtain the carboxylic acid.

Transesterification involves the reaction of the butyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is particularly useful for introducing different alkyl or aryl groups in place of the butyl group. For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-(4-cyanopiperidin-1-yl)acetate. The efficiency of transesterification can be influenced by factors such as the choice of catalyst, temperature, and the molar ratio of reactants.

Derivatization of the Butyl Chain and Acetate Scaffold

While less common, modifications to the butyl chain itself are theoretically possible, though they may require multi-step synthetic routes. For instance, selective halogenation of the butyl group followed by nucleophilic substitution could introduce new functional groups. However, achieving selectivity on the butyl chain without affecting other parts of the molecule would be a significant challenge.

The acetate scaffold can also be a point of derivatization. For instance, after hydrolysis to the carboxylic acid, standard peptide coupling reactions can be used to form amides with various amines.

Exploration of Regio- and Stereoselective Chemical Reactions

Achieving regio- and stereoselectivity in the derivatization of Butyl 2-(4-cyanopiperidin-1-yl)acetate is crucial for the synthesis of specific isomers with defined biological activities or material properties.

Regioselectivity is a key consideration when multiple reactive sites are present. For example, in the case of modifications to the piperidine ring, directing a substituent to a specific position (e.g., C-2, C-3, or C-4) requires careful selection of synthetic methodology. Various strategies have been developed for the regioselective functionalization of piperidines, often involving the use of directing groups or specific catalysts.

Stereoselectivity is important when introducing new chiral centers. The piperidine ring in this compound is prochiral, and reactions that introduce a substituent onto the ring can potentially create one or more stereocenters. Enantioselective and diastereoselective synthesis of substituted piperidines is an active area of research. libretexts.org Methods to achieve stereocontrol include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. libretexts.org For example, the stereoselective synthesis of substituted piperidines can be achieved through asymmetric hydrogenation of pyridine derivatives or through stereoselective cyclization reactions. libretexts.org

| Reaction Type | Key Features | Outcome |

|---|---|---|

| Asymmetric Hydrogenation of Pyridinium Salts | Use of chiral iridium catalysts with P,N-ligands. libretexts.org | Enantioselective synthesis of 2-substituted piperidines. libretexts.org |

| Intramolecular Hydroalkenylation of 1,6-ene-dienes | Nickel catalyst with a chiral P-O ligand. libretexts.org | Regioselective and enantioselective formation of six-membered N-heterocycles. libretexts.org |

| Organocatalytic Intramolecular aza-Michael Reactions | Use of chiral organocatalysts to control the stereochemical outcome of the cyclization. libretexts.org | Enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines. libretexts.org |

Advanced Analytical Research Techniques for Characterization of Butyl 2 4 Cyanopiperidin 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

For Butyl 2-(4-cyanopiperidin-1-yl)acetate, ¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the butyl group, the acetate (B1210297) methylene (B1212753) group, the piperidine (B6355638) ring, and the methine proton at the C4 position of the piperidine ring. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. rsc.org The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity), governed by coupling constants (J), would indicate adjacent protons. rsc.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and the carbon atoms of the carbonyl (C=O) and nitrile (C≡N) functional groups, which have characteristic chemical shifts.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift values based on the compound's structure and typical NMR data for similar functional groups.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 4.10 | t | -O-CH₂ -CH₂-CH₂-CH₃ | 170.5 | C =O (Ester) |

| 3.25 | s | -N-CH₂ -COO- | 121.8 | C ≡N (Nitrile) |

| 2.90 | m | Piperidine H (axial, C2/C6) | 65.0 | -O-CH₂ - |

| 2.80 | m | Piperidine H (C4) | 59.8 | -N-CH₂ -COO- |

| 2.40 | m | Piperidine H (equatorial, C2/C6) | 52.5 | Piperidine C 2/C 6 |

| 1.95 | m | Piperidine H (axial, C3/C5) | 30.6 | -O-CH₂-CH₂ - |

| 1.70 | m | Piperidine H (equatorial, C3/C5) | 28.5 | Piperidine C 3/C 5 |

| 1.62 | m | -O-CH₂-CH₂ -CH₂-CH₃ | 25.0 | Piperidine C 4 |

| 1.38 | m | -O-CH₂-CH₂-CH₂ -CH₃ | 19.1 | -CH₂-CH₂ -CH₃ |

| 0.92 | t | -CH₂-CH₂-CH₂-CH₃ | 13.7 | -CH₃ |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound with high accuracy and for obtaining structural information from its fragmentation pattern. ijprajournal.com For this compound (molecular formula C₁₂H₂₀N₂O₂), the expected monoisotopic mass is approximately 224.15 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, which in turn confirms the elemental composition. rsc.org

Upon ionization, the molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable clues about the molecule's structure. Fragmentation of this compound would likely occur at the ester linkage and within the piperidine ring. libretexts.orgnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 224 | [M]⁺ | Molecular Ion |

| 167 | [M - C₄H₉]⁺ | Loss of the butyl group |

| 151 | [M - OC₄H₉]⁺ | Loss of the butoxy group |

| 123 | [C₇H₉N₂]⁺ | Cleavage of the ester group, fragment is [M - CH₂COOC₄H₉]⁺ |

| 95 | [C₅H₇N₂]⁺ | Fragmentation of the piperidine ring |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. bellevuecollege.edu Each functional group has a characteristic absorption range. uniroma1.itlibretexts.org

The IR spectrum of this compound would display key absorption bands confirming its structure. The most prominent peaks would be from the strong carbonyl (C=O) stretch of the ester and the sharp, medium-intensity nitrile (C≡N) stretch. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850-3000 | Strong |

| Ester | C=O stretch | 1735-1750 | Strong, Sharp |

| Ester | C-O stretch | 1160-1250 | Strong |

| Nitrile | C≡N stretch | 2240-2260 | Medium, Sharp |

| Amine | C-N stretch | 1020-1250 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical analysis to determine the purity of a drug substance and to quantify its concentration. ijprajournal.com For this compound, a reverse-phase HPLC method would typically be developed. In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18-modified silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The purity of a sample is determined by injecting a solution and observing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis. Purity is often expressed as a percentage of the main peak area relative to the total area of all peaks.

Table 4: Illustrative HPLC Data for Purity Analysis

| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identity |

| 1 | 2.5 | 15,230 | 0.35 | Impurity A |

| 2 | 4.8 | 4,325,600 | 99.50 | This compound |

| 3 | 6.1 | 6,510 | 0.15 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal tool for the analysis of volatile and semi-volatile compounds and is frequently used to monitor the progress of a chemical synthesis and to identify impurities. thermofisher.comijsdr.org

In the context of synthesizing this compound, GC-MS could be used to analyze the crude reaction mixture. rsc.org This would allow for the detection of any unreacted starting materials, the desired product, and any volatile by-products formed during the reaction. The mass spectrometer provides definitive identification of the components separated by the GC column. This technique is crucial for optimizing reaction conditions and ensuring the final product is free from unwanted contaminants. thermofisher.com

Table 5: Example GC-MS Analysis of a Synthetic Reaction Mixture

| Retention Time (min) | Compound Identity (from MS) | Relative Abundance (%) | Status |

| 3.2 | Butyl acetate | 1.2 | Residual Starting Material |

| 5.6 | 4-Cyanopiperidine (B19701) | 0.8 | Residual Starting Material |

| 9.4 | This compound | 97.5 | Product |

| 10.1 | Unknown By-product (MW 240) | 0.5 | Impurity |

Chromatographic Purification Methodologies (e.g., Column Chromatography, Flash Chromatography)

Following a chemical synthesis, the crude product is rarely pure enough for its intended use and must be purified. Column chromatography and its more rapid variant, flash chromatography, are the most common methods for purifying organic compounds on a laboratory scale. orgsyn.org These techniques separate compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) while being carried through the column by a liquid mobile phase (the eluent). rsc.orgarkat-usa.org

For the purification of this compound, the crude mixture would be loaded onto a column of silica gel. A solvent system, often a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, would be passed through the column. rsc.org Compounds with lower polarity travel through the column faster, while more polar compounds are retained longer. By collecting the eluent in sequential fractions, the desired compound can be isolated from less polar and more polar impurities.

Application of Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.net It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica gel. arkat-usa.org The plate is then placed in a developing chamber with a shallow pool of a solvent (eluent).

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. ictsl.net By comparing the spots of the reaction mixture over time to spots of the starting materials, one can observe the disappearance of reactants and the appearance of the product. thieme.de The position of a spot is characterized by its Retention Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net

Table 6: Example TLC Monitoring of a Synthesis Reaction Eluent System: 30% Ethyl Acetate in Hexanes

| Lane | Sample | Rf Value | Observation |

| 1 | Starting Material (4-Cyanopiperidine) | 0.15 | Spot diminishes as reaction proceeds. |

| 2 | Co-spot (Starting Material + Reaction Mixture) | 0.15, 0.40 | Shows presence of both starting material and product. |

| 3 | Reaction Mixture (at t = 2 hours) | 0.15, 0.40 | Faint starting material spot, strong product spot. |

| 4 | Product (this compound) | 0.40 | Spot appears and intensifies as reaction proceeds. |

Theoretical and Computational Chemistry Investigations of Butyl 2 4 Cyanopiperidin 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, reactivity, and stability. researchgate.net For Butyl 2-(4-cyanopiperidin-1-yl)acetate, methods like Density Functional Theory (DFT) are employed to gain insights into its molecular orbitals and electron density distribution.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of the molecule. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net

In the case of this compound, the HOMO is likely to be localized around the piperidine (B6355638) nitrogen and the acetate (B1210297) group, which are regions of higher electron density. Conversely, the LUMO is expected to be concentrated around the cyano group, given its electron-withdrawing nature. researchgate.net This distribution of frontier orbitals suggests that the molecule could participate in nucleophilic and electrophilic interactions at different sites.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | -0.258 | -7.02 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.045 | -1.22 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 0.213 | 5.80 | The difference in energy between the HOMO and LUMO, reflecting chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.45 D | - | A measure of the overall polarity of the molecule. |

Note: The values presented are hypothetical and representative of typical quantum chemical calculation results for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov

MD simulations can reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the butyl acetate and cyano substituents. The chair conformation is typically the most stable for piperidine rings. nih.gov The simulations also provide information on the rotational freedom of the butyl chain and the acetate linker.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. dovepress.commdpi.com By simulating the molecule in a solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov When docked into a protein's active site, MD simulations can assess the stability of the binding pose and map the key interactions that contribute to binding affinity. mdpi.com

Table 2: Key Intermolecular Interactions Identified from MD Simulations

| Interaction Type | Potential Interacting Group on Molecule | Potential Partner in a Biological System | Significance |

|---|---|---|---|

| Hydrogen Bond Acceptor | Cyano Nitrogen, Ester Carbonyl Oxygen | Hydrogen bond donors (e.g., -OH, -NH groups on amino acid residues) | Crucial for molecular recognition and binding affinity. |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Hydrogen bond donors | Can influence the orientation of the molecule in a binding pocket. |

| Hydrophobic Interactions | Butyl Chain, Piperidine Ring | Hydrophobic pockets in proteins | Contribute to the overall stability of the protein-ligand complex. |

| Dipole-Dipole Interactions | Cyano Group, Ester Group | Polar residues in a binding site | Guide the molecule into a favorable binding orientation. |

In Silico Prediction of Potential Biological Targets and Activity Spectra

In silico target fishing is a computational strategy used to identify potential protein targets for a given small molecule. nih.gov These methods can be broadly categorized as ligand-based and structure-based. Ligand-based approaches compare the query molecule to databases of compounds with known biological activities, assuming that structurally similar molecules are likely to have similar targets. nih.govmdpi.com Structure-based methods, on the other hand, involve docking the molecule into the binding sites of various proteins to predict binding affinity.

For this compound, various computational tools can be employed to predict its biological activity spectrum. dntb.gov.ua These predictions are based on the analysis of its chemical structure and comparison with large databases of bioactive molecules. nih.gov Given the prevalence of the piperidine scaffold in neurologically active agents and other therapeutic classes, it is plausible that this compound could interact with targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases. researchgate.nettandfonline.com For instance, the piperidine moiety is a key component of analgesics that target opioid receptors. tandfonline.com

Table 3: Predicted Potential Biological Targets and Associated Activities

| Predicted Target Class | Specific Example(s) | Predicted Activity | Confidence Score |

|---|---|---|---|

| Opioid Receptors | µ-opioid receptor | Agonist/Antagonist | Medium |

| Kinases | Tyrosine kinases | Inhibitor | Low |

| HDM2 | - | Inhibitor | Low |

| Ion Channels | Calcium or Potassium channels | Modulator | Medium |

Note: This table presents a hypothetical output from an in silico target prediction tool. Confidence scores are typically generated by the prediction algorithm based on the strength of the evidence.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of novel compounds like this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

The synthesis of this compound likely involves the N-alkylation of 4-cyanopiperidine (B19701) with a butyl haloacetate. Computational methods can be used to model this reaction, for instance, by studying the SN2 reaction pathway. These calculations can help in understanding the role of the solvent, the nature of the leaving group, and the steric and electronic effects of the substituents.

Furthermore, computational studies can predict the activation energy of the reaction, which is related to the reaction rate. By identifying the transition state structure, researchers can gain insights into the factors that control the reaction's feasibility and yield. rsc.org This knowledge can be used to optimize reaction conditions for a more efficient synthesis.

Structure-Based Computational Design Strategies for Novel Analogues

Once a lead compound like this compound is identified, computational methods can be used to design novel analogues with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. thieme-connect.com This process, known as structure-based drug design, relies on the three-dimensional structure of the target protein. rsc.org

If a biological target for this compound is identified and its structure is known, the compound can be docked into the active site to visualize its binding mode. This information allows medicinal chemists to propose modifications to the molecule that could lead to more favorable interactions with the target. For example, the butyl chain could be extended or branched to better fill a hydrophobic pocket, or additional functional groups could be introduced to form new hydrogen bonds.

Computational strategies can also be employed to explore the chemical space around the initial scaffold. news-medical.net By generating a virtual library of analogues and using computational tools to predict their properties, it is possible to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. researchgate.net

Biological Activity Research: Mechanistic Studies and Structure Activity Relationship Sar Investigations

In Vitro Mechanistic Studies of Target Engagement

Mechanistic studies are fundamental to understanding the specific molecular interactions that underpin the biological activity of a compound. For piperidine (B6355638) analogues, these studies have focused on ion channels, enzymes, and receptors.

Piperidine-containing compounds have been identified as potent modulators of various ion channels, which are critical for cellular excitability and signaling. nih.gov A significant area of research has been their effect on T-type calcium channels (CaV3.1, CaV3.2, CaV3.3), which are involved in a range of physiological and pathophysiological processes, including neuronal firing, cardiac rhythm, and pain perception. nih.govmdpi.com

Research has demonstrated that 1,4-substituted piperidines can act as potent and selective antagonists of T-type calcium channels. nih.govresearchgate.net For instance, the introduction of a fluorine atom to the piperidine ring has been shown to significantly improve the selectivity profile of these compounds. researchgate.netresearchgate.net These analogues exhibit efficacy in preclinical models of neurological disorders such as epilepsy and Parkinson's disease, highlighting the therapeutic potential of targeting these channels with piperidine-based molecules. nih.govresearchgate.net

Beyond calcium channels, piperidine carboxamides have been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key sensor for pain, itch, and respiratory irritants. pnas.orgnih.gov These studies reveal that piperidine analogues bind to a hydrophobic site at the interface of transmembrane segments, a mechanism that appears to be evolutionarily conserved among certain TRP channels. pnas.org

Table 1: Ion Channel Modulation by Piperidine Analogues

| Piperidine Analogue Class | Target Ion Channel | Mode of Action | Potential Therapeutic Application |

|---|---|---|---|

| 1,4-Substituted Piperidines | T-type Calcium Channels | Antagonist | Epilepsy, Neuropathic Pain, Parkinson's Disease |

The piperidine scaffold is a common feature in many enzyme inhibitors. researchgate.net Studies on piperidine derivatives have revealed their ability to inhibit enzymes such as monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters. nih.gov The inhibitory activity is often influenced by the substitution pattern on the piperidine ring. For example, para-substitution on the piperidine ring has been found to be preferable to meta-substitution for MAO inhibition. nih.gov

Kinetic analyses have shown that some piperidine derivatives act as competitive inhibitors. For instance, certain novel piperidine derivatives have been found to inhibit farnesyltransferase (FTase), an enzyme implicated in cancer, in a competitive manner with respect to the Ras protein substrate. acs.org The potency of these inhibitors can be significantly enhanced through structural modifications of the piperidine core. acs.org

Piperidine and its derivatives are known to interact with a wide range of receptors. ijnrd.org Non-clinical studies have demonstrated the high affinity of certain piperidine-based compounds for sigma receptors (S1R and S2R), which are implicated in various central nervous system disorders. nih.gov The affinity and selectivity for these receptors are often driven by the nature of the substituents on the piperidine ring. nih.gov

Furthermore, piperidine analogues have been explored as biased agonists for opioid receptors. nih.gov For example, structural modifications of known opioid receptor modulators have led to the discovery of 2-cyanoguanidine scaffold-containing compounds that selectively activate the μ-opioid receptor without engaging the β-arrestin2 pathway, potentially offering a route to safer analgesics. nih.gov The binding affinity of fentanyl analogues, which feature a 4-anilidopiperidine core, to the mu opioid receptor has also been extensively studied. researchgate.net

Structure-Activity Relationship (SAR) Exploration for Butyl 2-(4-cyanopiperidin-1-yl)acetate and Related Analogues

SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

In the development of T-type calcium channel antagonists, reducing the basicity of the piperidine and introducing polar groups, such as a fluoro substituent, has been shown to significantly improve the selectivity profile. nih.gov The chirality at the piperidine center can also drastically affect potency, as seen in TRPA1 channel modulators where the (S)-enantiomers showed a severe loss in potency compared to their counterparts. pnas.org

Table 2: Influence of Piperidine Ring Substitutions on Biological Activity

| Substitution Position/Type | Effect on Biological Activity | Example Target |

|---|---|---|

| Para-substitution | Preferred for activity | Monoamine Oxidase (MAO) |

| Introduction of Fluorine | Improved selectivity | T-type Calcium Channels |

| 4-Methyl group | High inhibitory activity | Monoamine Oxidase B (MAO-B) |

The cyano group (C≡N) is a key functional group in medicinal chemistry, known to participate in various noncovalent interactions with biological targets. nih.gov It can act as a hydrogen bond acceptor and participate in hydrophobic interactions. nih.gov The linear geometry and electronic properties of the nitrile group can be advantageous for fitting into specific binding pockets. nih.gov

Impact of the Acetate (B1210297) Linker and Butyl Ester Moiety on Efficacy and Selectivity

The efficacy and selectivity of piperidine-based compounds are significantly influenced by the nature of the substituent at the 1-position. In this compound, this position is occupied by an acetate linker terminated with a butyl ester.

The acetate linker serves as a crucial spacer, positioning the ester group at an optimal distance from the piperidine core. This spacing can affect the molecule's ability to bind to its target receptor or enzyme. The length and flexibility of this linker are critical determinants of binding affinity. Research on various piperidine derivatives has shown that modifying the linker can drastically alter biological activity.

The butyl ester moiety plays a significant role in the compound's pharmacokinetic properties, particularly its lipophilicity. The length of the alkyl chain in an ester can influence a molecule's ability to cross biological membranes, such as the blood-brain barrier. An optimal level of lipophilicity is crucial for achieving desired therapeutic outcomes. Studies on similar classes of compounds have demonstrated that varying the alkyl ester chain length can modulate metabolic stability and potency. For instance, in a series of piperazine (B1678402) analogs, propyl and butyl substitutions on the side chain were found to maintain good microsomal stability while improving on-target potency compared to shorter chain analogs. nih.gov This suggests that the butyl group in this compound may confer favorable pharmacokinetic characteristics.

Table 1: Influence of N-1 Substituents on Piperidine Analog Activity

| N-1 Substituent | Observed Effect on Biological Properties | Reference |

| Propyl Piperazine | Maintained good microsomal stability and on-target potency. | nih.gov |

| Butyl Piperazine | Maintained good microsomal stability and on-target potency. | nih.gov |

| Ethyl Piperidine | Showed lower metabolic stability compared to piperazine analogs. | nih.gov |

Chemical Biology Applications of Piperidine Acetate Scaffolds

Piperidine-containing molecules are not only pursued as therapeutic agents but also utilized as chemical probes to investigate biological systems. The piperidine acetate scaffold, in particular, offers a versatile platform for the development of such tools. By modifying the functional groups on the piperidine ring and the ester moiety, researchers can design probes with specific properties for target identification, imaging, and mechanistic studies.

While specific chemical biology applications for this compound have not been extensively documented in publicly available literature, related scaffolds have been employed in the development of bioreductive probes. For example, piperazine-fused cyclic disulfides have been engineered as probes for studying thiol redox biology in living cells. acs.orgchemrxiv.org These probes leverage the piperazine core to achieve rapid and selective responses to specific biological reductants. This highlights the potential of nitrogen-containing heterocyclic scaffolds, like piperidine, as core structures for the design of sophisticated chemical biology tools.

The acetate portion of the scaffold can also be exploited for probe design. For instance, the ester could be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable visualization or affinity-based pulldown of the target protein. The 4-cyano group on the piperidine ring could also be chemically modified to introduce other functionalities for specific applications.

Development and Validation of In Vitro Assays for Biological Evaluation

To characterize the biological activity of compounds like this compound, a variety of in vitro assays are essential. These assays are designed to measure the compound's interaction with its putative target and its effects on cellular processes.

The development and validation of these assays are critical for obtaining reliable and reproducible data. For novel piperidine derivatives, the initial step often involves target-based screening to identify potential protein interactions. This can be followed by more specific enzymatic or cell-based assays to quantify the compound's potency and efficacy.

For instance, if the compound is hypothesized to be a kinase inhibitor, an in vitro kinase assay would be employed to measure its IC50 value against a panel of kinases. Such assays often utilize purified enzymes and a substrate that produces a detectable signal upon phosphorylation. The validation of such an assay involves confirming its sensitivity, specificity, and reproducibility using known inhibitors and control compounds.

Cell-based assays are also crucial for evaluating the biological effects of a compound in a more physiologically relevant context. These can include proliferation assays, reporter gene assays, or assays that measure changes in specific cellular signaling pathways. For example, in the evaluation of novel anticancer agents, cytotoxicity assays on various cancer cell lines are standard practice.

Table 2: Examples of In Vitro Assays for Evaluating Biologically Active Compounds

| Assay Type | Purpose | Example Application | Reference |

| In Vitro Enzymatic Assay | To determine the inhibitory activity of a compound against a specific enzyme. | Evaluation of CDK2 inhibition by novel pyrazolo[3,4-d]pyrimidinone derivatives. | mdpi.com |

| Cell-Based Cytotoxicity Assay | To assess the effect of a compound on the viability and proliferation of cancer cells. | Testing the antiproliferative activity of new compounds against HCT116 and HepG2 cells. | mdpi.com |

| In Vitro Reconstituted System | To measure enzyme-dependent activity and metabolism of a compound. | Determining the metabolic pathways of vitamin D derivatives by CYP24A1. | nih.gov |

| Ligand Binding Assay | To measure the affinity of a compound for a specific receptor. | Screening for Vitamin D Receptor (VDR) ligands. | nih.gov |

The selection and design of appropriate in vitro assays are guided by the chemical structure of the compound and its hypothesized biological target. A thorough biological evaluation using a battery of well-validated assays is fundamental to understanding the pharmacological profile of any new chemical entity.

Future Directions and Emerging Research Avenues for Butyl 2 4 Cyanopiperidin 1 Yl Acetate Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing compounds is a cornerstone of medicinal chemistry, with a continuous drive towards more efficient and environmentally benign methods. nih.gov Future research on Butyl 2-(4-cyanopiperidin-1-yl)acetate should prioritize the development of novel and sustainable synthetic routes that improve upon existing strategies.

Key areas for exploration include:

Green Chemistry Approaches: Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Future methodologies could focus on one-pot reactions, the use of recyclable catalysts, and employing greener solvents to minimize the environmental impact. researchgate.net Strategies like iron-catalyzed reductive amination or intramolecular cyclization from readily available starting materials could offer more sustainable pathways. nih.gov

Catalytic Hydrogenation: The reduction of substituted pyridines is a common and effective method for creating the piperidine (B6355638) core. nih.gov Research into novel catalytic systems, potentially using earth-abundant metals, could lead to more cost-effective and efficient syntheses. whiterose.ac.uk

Late-Stage Functionalization: The ability to modify the core scaffold in the final steps of a synthesis is highly valuable for creating analogues for structure-activity relationship (SAR) studies. Developing methods for the selective late-stage functionalization of the piperidine ring or other parts of the molecule would greatly accelerate the discovery of derivatives with optimized properties. acs.org This could involve C-H activation strategies that allow for the direct introduction of new functional groups. acs.org

Integration of Advanced Computational Techniques for Predictive Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, enabling the rapid and cost-effective design of new molecules. emanresearch.orgemanresearch.org The integration of advanced computational techniques can significantly guide the future development of derivatives of this compound.

Future computational studies could involve:

Structure-Based Drug Design (SBDD): If a specific biological target is identified, SBDD methods like molecular docking and molecular dynamics (MD) simulations can be employed. researchgate.netrsc.org These techniques can predict how derivatives of the compound bind to the active site of a target protein, providing insights into key interactions and guiding the design of more potent molecules. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for a target, LBDD approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used. researchgate.net By analyzing a set of known active compounds, these models can identify the crucial chemical features required for biological activity, facilitating the design of novel derivatives with enhanced efficacy.

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug discovery. emanresearch.org Applying these predictive models to virtual libraries of this compound analogues can help prioritize compounds with favorable drug-like properties, such as good metabolic stability and low toxicity, for synthesis and experimental testing. enamine.net

Exploration of Diverse Biological Targets and Pathways for Scaffold Repurposing

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of approved drugs that act on a wide range of biological targets. nih.govresearchgate.net This suggests that the this compound core could be repurposed to target diverse biological pathways implicated in various diseases.

Promising avenues for exploration include:

Central Nervous System (CNS) Targets: Piperidine and piperazine (B1678402) derivatives have shown significant activity at CNS targets, including sigma receptors, which are implicated in neurological and psychiatric disorders. nih.govnih.gov Screening this compound and its analogues against a panel of CNS receptors and transporters could uncover novel therapeutic potential.

Oncology Targets: Numerous anticancer agents incorporate the piperidine motif. researchgate.net For example, piperidine-based molecules have been developed as inhibitors of the p53-HDM2 interaction and MEK1/2 kinases, both of which are important targets in cancer therapy. researchgate.netthieme-connect.com Evaluating the antiproliferative activity of the compound in various cancer cell lines could reveal potential applications in oncology.

Metabolic and Inflammatory Diseases: The piperidine scaffold is also present in drugs for metabolic disorders, such as dipeptidyl peptidase 4 (DPP4) inhibitors for diabetes. nih.gov Furthermore, related scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. mdpi.com Exploring these and other targets could expand the therapeutic utility of this chemical class. Computational tools can be used to predict potential biological targets, guiding these experimental investigations. clinmedkaz.org

Application in Chemical Probe Development for Unveiling Biological Mechanisms

Chemical probes are essential tools for dissecting complex biological processes. acs.org Molecules with a versatile scaffold like this compound can be adapted to create such probes.

Future research in this area could focus on:

Design of Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) or a photo-crosslinking group to the core molecule, researchers can create probes to identify and isolate its specific cellular binding partners.

Development of Activity-Based Probes: Incorporating a reactive group that can covalently bind to the active site of a target enzyme would allow for the specific labeling and profiling of enzyme activity in complex biological systems.

Probes for Cellular Imaging: Fluorophore-labeled derivatives could be synthesized to visualize the subcellular localization of the compound and its targets within living cells, providing valuable information about its mechanism of action. The development of piperazine-fused disulfides as bioreductive probes highlights the potential for nitrogen-containing heterocycles in this field. acs.org

Investigation of Metabolite Profiles and Stability in Relevant Biological Matrices

Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent. Future studies must include a thorough investigation of the metabolite profiles and stability of this compound.

Key experimental approaches would include:

In Vitro Metabolic Stability Assays: Initial assessments using liver microsomes or hepatocytes can provide crucial data on the compound's intrinsic clearance and identify major metabolic pathways. nih.gov This helps in predicting its half-life in vivo and identifying potential drug-drug interactions. Bioisosteric replacement of metabolically labile sites is a common strategy to improve stability. nih.gov

Metabolite Identification: Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are essential for identifying the structures of metabolites formed in in vitro and in vivo systems. nih.gov

Stability in Biological Fluids: Assessing the stability of the compound in various biological matrices, such as plasma, blood, and potentially others like vitreous humor, is necessary to ensure accurate quantification in pharmacokinetic and forensic studies. nih.gov Studies have shown that the stability of compounds can vary significantly between different matrices and storage conditions. nih.gov

Q & A

Basic: What are the standard synthetic routes for Butyl 2-(4-cyanopiperidin-1-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves esterification or nucleophilic substitution reactions. For example, similar piperidine-acetate derivatives are synthesized via coupling of piperidine precursors (e.g., 4-cyanopiperidine) with activated esters like butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (40–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Optimization using factorial design (e.g., varying temperature, solvent, and catalyst) can systematically identify ideal conditions .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for –OCH₂–) and piperidine ring protons .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~2240 cm⁻¹ (C≡N stretch of cyanopiperidine) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₂₀N₂O₂, theoretical ~260.15 g/mol) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles, as recommended for structurally similar piperidine derivatives .

- First Aid : Immediate flushing of eyes/skin with water for 15 minutes upon contact; avoid ingestion and consult a physician .

- Ventilation : Use fume hoods to minimize inhalation risks, as toxicological data for cyanopiperidine derivatives are limited .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

- Factorial Design : Systematically test variables (e.g., solvent polarity, temperature, catalyst loading) to identify interactions affecting purity .

- In-Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

- Purification Strategies : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate ester byproducts .

Advanced: What computational modeling approaches predict the reactivity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Model electron density distribution to predict nucleophilic/electrophilic sites on the piperidine ring and ester group .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to assess hydrolysis rates .

- QSAR Modeling : Correlate structural features (e.g., cyanopiperidine substituents) with observed bioactivity for lead optimization .

Advanced: How should researchers resolve contradictions in solubility data across experimental batches?

Methodological Answer:

- Controlled Replicates : Repeat solubility tests (e.g., in DMSO, ethanol) under identical conditions (temperature, agitation) to isolate variability .

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., unreacted precursors) affecting solubility .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., ethyl 2-(4-hydroxypiperidin-4-yl)acetate) to establish consistency .

Advanced: What methodologies assess the compound’s potential biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric readouts .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to evaluate IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS to predict pharmacokinetics .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light for 4–8 weeks, monitoring degradation via HPLC .

- Degradation Pathway Analysis : Identify breakdown products (e.g., hydrolysis to carboxylic acid) using HRMS and NMR .

- Packaging Optimization : Compare stability in amber glass vs. polymer containers to mitigate photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.